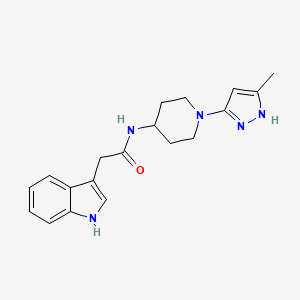

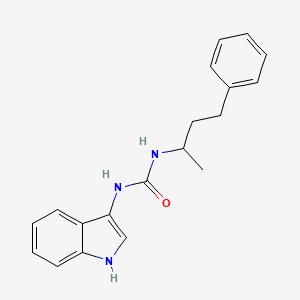

2-(1H-indol-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1H-indol-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound, also known as IND-4, is a novel small molecule that has shown promising results in preclinical studies.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Overview:2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide: (let’s call it “Compound X” for brevity) serves as an ideal precursor for synthesizing bioactive molecules. Its derivatives play a crucial role in constructing biologically relevant structures.

Applications:- Anti-Inflammatory Agents : Research indicates that Compound X exhibits anti-inflammatory properties. It has been evaluated in animal models, where it significantly reduced paw volume, inflammation, and pannus formation in arthritic rats .

- α-Glucosidase Inhibition : Compound X derivatives were evaluated as non-competitive α-glucosidase inhibitors. Some derivatives showed better inhibitory activity than the reference drug acarbose, with one specific compound (e.g., Compound 35) being particularly potent .

- Supporting Drug Scaffold Development : Researchers are exploring Compound X as a scaffold for assembling novel pharmaceutical compounds. Its inherent chemical features make it promising for further development in drug design .

Organic Synthesis and Multicomponent Reactions (MCRs)

Overview: Multicomponent reactions (MCRs) provide access to complex molecules from simple starting materials. Compound X and its derivatives have found applications in sustainable MCRs.

Applications:- MCRs for Complex Molecule Synthesis : Researchers have utilized Compound X in sustainable multicomponent reactions. These reactions allow efficient access to intricate structures, making them valuable for synthetic chemistry .

Indole-1,2,4-Oxidizable Derivatives

Overview: Indole-1,2,4-oxidizable derivatives represent a class of compounds with diverse biological activities.

Applications:- α-Glucosidase Inhibition : As mentioned earlier, Compound X derivatives were evaluated for α-glucosidase inhibition. This highlights their potential as therapeutic agents for managing conditions related to glucose metabolism .

- Anti-Inflammatory and Antibacterial Properties : Some indole-1,2,4-oxidizable derivatives have been reported as potential anti-inflammatory and antibacterial agents. Further exploration of this class may reveal additional applications .

Mécanisme D'action

Target of Action

Similar compounds have been reported to inhibit α-glucosidase , a key enzyme in carbohydrate digestion .

Mode of Action

Similar compounds have been found to exhibit non-competitive inhibition on α-glucosidase . This suggests that the compound might bind to a site other than the active site of the enzyme, altering the enzyme’s shape and reducing its activity .

Biochemical Pathways

Α-glucosidase inhibitors, like similar compounds, can affect carbohydrate digestion, leading to a decrease in postprandial blood glucose levels . This could potentially impact the pathways related to glucose metabolism and insulin signaling .

Result of Action

Similar compounds have been reported to show inhibitory activity against α-glucosidase . This could potentially lead to a decrease in the breakdown of oligosaccharides and disaccharides to α-glucose, thereby reducing postprandial blood glucose levels .

Propriétés

IUPAC Name |

2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O/c1-13-10-18(23-22-13)24-8-6-15(7-9-24)21-19(25)11-14-12-20-17-5-3-2-4-16(14)17/h2-5,10,12,15,20H,6-9,11H2,1H3,(H,21,25)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZGZDVMEQNBGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)N2CCC(CC2)NC(=O)CC3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)

![6-(5-Chloro-2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2502118.png)

![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)

![4-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-(1H-1,2,4-triazol-5-yl)morpholine](/img/structure/B2502122.png)

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2502134.png)